

Elucidating the Chemical Architecture of Roselipin 2A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

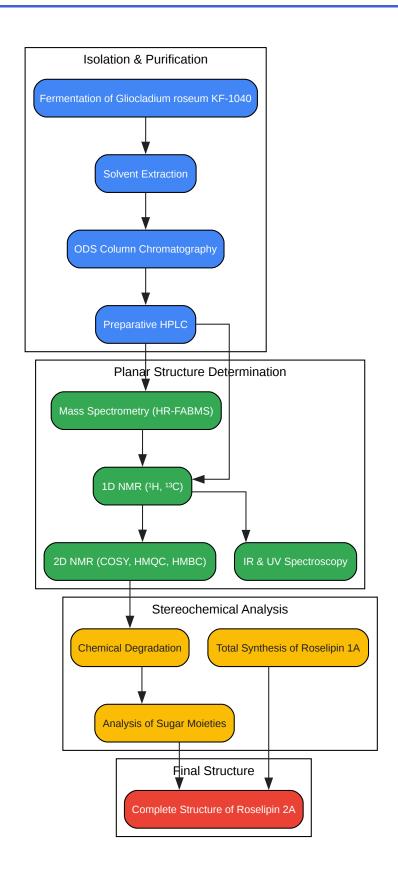
This technical guide provides a comprehensive overview of the chemical structure elucidation of **Roselipin 2A**, a bioactive glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. The roselipins, including **Roselipin 2A**, are potent inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis, making them promising candidates for the development of therapeutics for obesity and related metabolic disorders.

The structural determination of **Roselipin 2A** was a complex undertaking, relying on a combination of spectroscopic analysis, chemical degradation, and, ultimately, confirmation through the total synthesis of its parent compound, Roselipin 1A. This guide details the experimental methodologies and data that were instrumental in piecing together the intricate molecular structure of this natural product.

Overview of the Structure Elucidation Workflow

The elucidation of the chemical structure of **Roselipin 2A** followed a systematic workflow, beginning with its isolation from the fungal culture and culminating in the detailed assignment of its stereochemistry. The overall process involved several key stages, each providing crucial pieces of the structural puzzle.





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Caption: Workflow for the structure elucidation of Roselipin 2A.



Physicochemical and Spectroscopic Data

Roselipin 2A is a white amorphous powder with a molecular formula of C₄₂H₇₄O₁₅, as determined by high-resolution fast atom bombardment mass spectrometry (HR-FABMS).[1] The structure consists of a highly methylated polyketide fatty acid, a D-mannose unit, and a D-arabinitol moiety. **Roselipin 2A** is distinguished from Roselipin 1A by the presence of an acetyl group at the 6"-position of the mannose residue.[2]

Spectroscopic Data Summary

While the complete NMR data for **Roselipin 2A** is not available in the public domain, the data for the closely related Roselipin 1A provides a foundational understanding of the core structure. The expected key difference in the ¹H and ¹³C NMR spectra of **Roselipin 2A** would be the downfield shift of the H-6" protons and the C-6" carbon of the mannose unit due to the deshielding effect of the acetyl group.

Table 1: Physicochemical and Mass Spectrometry Data for Roselipin 2A

Property	Value	
Appearance	White amorphous powder	
Molecular Formula	C42H74O15	
Molecular Weight	819.0 g/mol	
Exact Mass (HR-FABMS)	818.50277165 Da	
IUPAC Name	[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[6-(acetyloxymethyl)-3,4,5- trihydroxyoxan-2-yl]oxy-5,9-dihydroxy- 2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10- trienoate	

Table 2: ¹H and ¹³C NMR Data for the Core Structure (based on Roselipin 1A)

Note: The following data is for Roselipin 1A. For **Roselipin 2A**, significant downfield shifts are expected for the H-6" and C-6" signals of the mannose unit.



Position	¹³ C (δc)	¹Η (δΗ, mult, J in Hz)
Polyketide Chain		
1	168.5	-
2	128.9	6.55 (d, 10.0)
3	145.8	-
4	39.8	2.50 (m)
D-Mannose		
1'	100.2	4.75 (d, 1.5)
2'	71.3	3.95 (dd, 3.5, 1.5)
6'a	62.0	3.80 (dd, 12.0, 2.0)
6'b	3.70 (dd, 12.0, 5.5)	
D-Arabinitol		-
1"	68.0	4.20 (dd, 11.5, 2.5)
2"	72.5	3.85 (m)

Experimental Protocols Isolation and Purification of Roselipin 2A

Roselipin 2A was isolated from the culture broth of Gliocladium roseum KF-1040 through a multi-step process.[3]

• Fermentation:Gliocladium roseum KF-1040 was cultured in a suitable medium to produce the roselipin compounds.



- Solvent Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to separate the crude mixture of metabolites.
- ODS Column Chromatography: The crude extract was subjected to open column chromatography on an octadecylsilanized (ODS) silica gel column, eluting with a stepwise gradient of increasing methanol in water.
- Preparative HPLC: Fractions containing the roselipins were further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column to yield pure **Roselipin 2A**.

Spectroscopic Analysis

Standard spectroscopic techniques were employed to determine the planar structure of **Roselipin 2A**.

- NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., CD₃OD).
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and exact mass of the molecule.
- IR and UV Spectroscopy: Infrared (IR) spectra were recorded to identify functional groups (e.g., hydroxyls, esters, alkenes), and ultraviolet (UV) spectra were used to characterize the chromophores.

Chemical Degradation for Stereochemical Determination

The absolute configurations of the sugar moieties were determined by chemical degradation.

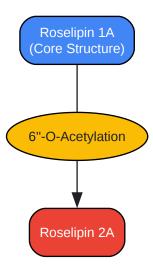
- Hydrolysis: Roselipin 2A was subjected to acidic hydrolysis to cleave the glycosidic and ester linkages, liberating the constituent fatty acid, mannose, and arabinitol.
- Derivatization: The liberated monosaccharides were derivatized to form volatile compounds suitable for gas chromatography (GC) analysis.



 GC Analysis: The derivatized sugars were analyzed by GC on a chiral stationary phase and their retention times were compared with those of authentic D- and L-standards to establish their absolute configurations as D-mannose and D-arabinitol.

Structural Relationships and Key Features

The roselipin family of compounds shares a common structural scaffold, with variations in the sugar moieties and their substituents. **Roselipin 2A** is directly related to Roselipin 1A through a simple acetylation reaction.



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